molecular formula C15H12ClNO2 B074005 N-(4-acetylphenyl)-4-chlorobenzamide CAS No. 72269-23-9

N-(4-acetylphenyl)-4-chlorobenzamide

Cat. No.: B074005
CAS No.: 72269-23-9
M. Wt: 273.71 g/mol
InChI Key: XRDNUECBGFPZOM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C15H12ClNO2 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • N-(4-acetylphenyl)-4-chlorobenzamide has been synthesized and characterized through various analytical techniques, highlighting its molecular structure and properties (Khalid et al., 2022).
    • Another research focused on the efficient synthesis of this compound, emphasizing its crystal structure and molecular conformation (Kobkeatthawin et al., 2017).
  • Biological and Pharmacological Applications :

    • It has been used as a reference in studies analyzing the degradation of certain drugs and chemicals, like moclobemide, where 4-chlorobenzamide was identified as a major degradation product (Skibiński & Komsta, 2012).
    • Another study discussed the potential carcinogenicity of 2-chlorobenzamide, a related degradation product of certain insecticides, and its environmental implications (Lu, Zhou, & Liu, 2004).
    • The synthesis and antimicrobial properties of compounds containing the 4-acetylphenyl fragment, similar to this compound, were also explored (Baranovskyi et al., 2018).
  • Chemical Reactivity and Stability :

    • The electrophilic properties of compounds structurally related to this compound were investigated, providing insights into their reactivity and potential uses (Overton et al., 1986).
    • A study on the hydrolysis of 2-chlorobenzamide, closely related to this compound, offered valuable data on its environmental stability and breakdown patterns (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).

Mechanism of Action

Target of Action

N-(4-acetylphenyl)-4-chlorobenzamide is a complex compound with potential biological activitySimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets and induce changes at the molecular level . For instance, some compounds can undergo Michael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that this compound might also interact with its targets in a similar manner.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might also affect multiple biochemical pathways.

Pharmacokinetics

The synthesis of similar compounds has been reported , suggesting that the compound could be synthesized and potentially absorbed in a biological system

Result of Action

Related compounds have shown inhibitory activity against various enzymes, such as acetylcholinesterase (ache) and carbonic anhydrase (hcas) . This suggests that this compound might also exhibit similar inhibitory effects.

Action Environment

The synthesis of similar compounds has been reported to be efficient under base conditions . This suggests that the action of this compound might also be influenced by the pH of its environment.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDNUECBGFPZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350102
Record name N-(4-acetylphenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-23-9
Record name N-(4-acetylphenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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